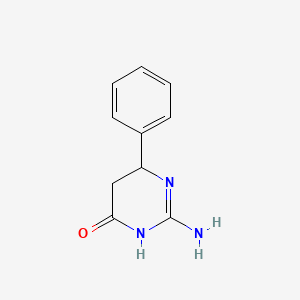

2-amino-6-phenyl-5,6-dihydropyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-amino-4-phenyl-4,5-dihydro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWXBNVCXSTOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(NC1=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-72-3 | |

| Record name | NSC 51034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-5,6-DIHYDRO-6-PHENYL-4(3H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R16JE4TX5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

One-Pot Three-Component Condensation Using Meldrum’s Acid

Reaction Conditions and Optimization

The most direct route to 2-amino-6-phenyl-5,6-dihydropyrimidin-4(3H)-one involves a one-pot three-component condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) , benzaldehyde , and guanidinium carbonate under refluxing ethanol. This method eliminates the need for isolation of intermediates, offering operational simplicity. Key parameters include:

- Molar ratio : Equimolar quantities of Meldrum’s acid, benzaldehyde, and guanidinium carbonate.

- Solvent : Ethanol (95%) as a reflux medium.

- Reaction time : 2.5 hours at 78°C.

- Catalyst : None required, as the reaction proceeds via acid-base interactions between guanidinium carbonate and Meldrum’s acid.

The reaction yields 51% of the target compound after recrystallization from ethanol. Substituted benzaldehydes with electron-donating or withdrawing groups (e.g., 4-methoxy, 4-chloro) exhibit higher yields (72–84%), attributed to enhanced electrophilicity of the arylidene intermediate.

Mechanistic Pathway

The proposed mechanism begins with the formation of arylidene Meldrum’s acid via Knoevenagel condensation between benzaldehyde and Meldrum’s acid (Figure 1). Guanidinium carbonate decomposes in ethanol to release free guanidine, which undergoes nucleophilic attack on the arylidene intermediate. Subsequent cyclization and elimination of acetone and carbon dioxide yield the dihydropyrimidinone core. The stereoelectronic effects of the phenyl group stabilize the transition state, favoring 6-aryl substitution.

Spectroscopic Characterization

Modified Biginelli Reaction with Guanidine

Classic Biginelli Adaptation

The Biginelli reaction , traditionally employing urea, β-ketoesters, and aldehydes, has been adapted to synthesize 2-amino derivatives by substituting urea with guanidine hydrochloride . For this compound, the protocol involves:

- Reactants : Benzaldehyde, ethyl acetoacetate, and guanidine hydrochloride.

- Catalyst : Lewis acids (e.g., Cu(OTf)₂, BF₃·Et₂O) or Brønsted acids (e.g., HCl).

- Solvent : Ethanol or solvent-free conditions.

- Yield : 45–60%, depending on catalyst loading.

Table 1: Comparative Yields in Biginelli Adaptations

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu(OTf)₂ (5 mol%) | Ethanol | 78 | 6 | 58 |

| BF₃·Et₂O (10 mol%) | Solvent-free | 80 | 4 | 52 |

| HCl (conc.) | Ethanol | 70 | 8 | 45 |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

- One-pot method : Superior for electron-deficient aldehydes but moderate yields with benzaldehyde (51%).

- Biginelli adaptation : Compatible with diverse catalysts but requires stringent moisture control.

- Ultrasound-assisted : Ideal for rapid synthesis but demands specialized equipment.

Applications and Pharmacological Relevance

This compound serves as a precursor for A₁ adenosine receptor (A₁AR) antagonists , with demonstrated selectivity over A₂AAR subtypes. Structural modifications at the 2-amino group (e.g., methylation) enhance binding affinity, making it a candidate for neurodegenerative disease therapeutics.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-phenyl-5,6-dihydropyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-amino-6-phenyl-5,6-dihydropyrimidin-4(3H)-one exhibit antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential for development as an antibiotic agent .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in various biological models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-6-phenyl-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 6-phenyl group in the target compound enhances steric bulk compared to 6-chloro or 6-methyl analogs, influencing reactivity and solubility . Geminal dialkyl groups (e.g., 5,5-dimethyl) improve cyclization efficiency via the Thorpe-Ingold effect .

- Synthetic Routes : Metal-free methods using orthoesters are preferred for eco-friendly synthesis, whereas chlorinated analogs require toxic reagents like POCl₃ .

- Yield and Purity: Yields for the target compound (60–80%) are comparable to other dihydropyrimidinones, but hygroscopicity complicates isolation .

Catalytic Systems and Reaction Conditions

The table below compares catalytic approaches for synthesizing dihydropyrimidinones:

Biological Activity

2-Amino-6-phenyl-5,6-dihydropyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 189.22 g/mol. The compound features a pyrimidine ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of an appropriate aryl aldehyde with urea derivatives under acidic or basic conditions, often utilizing microwave-assisted synthesis for improved yields and reaction times .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including gastric and lung cancer cells. The IC50 values for these compounds ranged from 0.51 to 1.07 µg/mL, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antioxidant Activity

In addition to anticancer effects, studies have evaluated the antioxidant potential of this compound. Various derivatives have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity was measured using DPPH and ABTS assays, revealing that some derivatives exhibited up to 82% inhibition compared to standard antioxidants like Trolox .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against a range of pathogens. In vitro studies indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reflecting its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various substituents on the phenyl ring and the pyrimidine core. Substituents such as halogens or methoxy groups have been associated with enhanced anticancer activity. The presence of electron-withdrawing groups tends to increase potency by stabilizing the active conformation of the molecule during enzyme interactions .

Case Studies

- Anticancer Evaluation : A study conducted on a series of pyrimidine derivatives highlighted that those with para-substituted phenyl groups exhibited superior growth inhibition in cancer cell lines compared to their ortho or meta counterparts .

- Antioxidant Assessment : Another investigation into antioxidant properties demonstrated that specific modifications led to increased radical scavenging capacity, suggesting a structure-dependent mechanism where the electronic nature of substituents plays a crucial role .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-phenyl-5,6-dihydropyrimidin-4(3H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation or multi-component reactions. For example, heating a mixture of 2-aminopyridine derivatives, aromatic aldehydes (e.g., benzaldehyde derivatives), and potassium phosphate in water at 100°C for 7 hours under reflux yields dihydropyrimidinones. Optimizing molar ratios (e.g., 1:1.2 for aldehyde:amine) and using polar aprotic solvents (e.g., ethanol for recrystallization) can enhance purity and yield .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) resolves bond lengths and angles, with R-factors < 0.06 indicating high accuracy .

- NMR spectroscopy : and NMR (e.g., in DMSO-d6) confirm proton environments, such as NH (δ 6.5–7.0 ppm) and dihydropyrimidinone carbonyl (δ 165–170 ppm) .

- IR spectroscopy : Key peaks include C=O stretch (~1680 cm) and NH bending (~1600 cm) .

Q. What purification strategies ensure pharmaceutical-grade purity?

- Methodological Answer : Sequential purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (3:1 v/v) removes unreacted intermediates. Purity >95% can be verified by HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can mechanistic studies clarify the formation pathway of this compound during synthesis?

- Methodological Answer : Isotopic labeling (e.g., -labeled amines) and intermediate trapping (e.g., Schiff base isolation) identify key steps like imine formation and cyclization. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies .

Q. What experimental models are suitable for evaluating its biological activity in anticancer research?

- Methodological Answer :

- In vitro : MTT assays using human cancer cell lines (e.g., MCF-7, IC values compared to doxorubicin) .

- In vivo : Xenograft models (e.g., BALB/c mice) assess tumor suppression (dose: 10–50 mg/kg, oral administration) .

Q. How do substituent modifications at the phenyl or amino groups influence bioactivity?

- Methodological Answer : SAR studies involve synthesizing derivatives (e.g., 4-Cl, 4-OCH phenyl) and testing against microbial panels (e.g., S. aureus, MIC values). Statistical tools (e.g., PCA) correlate electronic (Hammett σ) or steric parameters with activity .

Q. How can contradictions in reported biological data for dihydropyrimidinones be resolved?

- Methodological Answer : Reproducing assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) and verifying compound purity (HPLC, elemental analysis) address variability. Meta-analyses of IC datasets identify outliers due to assay sensitivity .

Q. Can computational docking predict interactions with enzyme targets like DHFR or kinases?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (PDB: 1U72 for DHFR) identifies binding poses. Validation via MD simulations (GROMACS, 100 ns) assesses stability of hydrogen bonds (e.g., with Asp27 or Lys68 residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.